Oligopeptide-20

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C65H109N19O16S2 |

|---|---|

Molekulargewicht |

1476.8 g/mol |

IUPAC-Name |

(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C65H109N19O16S2/c1-35(2)31-45(79-53(89)41(15-10-27-73-65(70)71)75-52(88)40(67)13-9-26-72-64(68)69)56(92)76-42(22-23-51(86)87)54(90)77-43(24-30-102-6)55(91)80-47(33-38-18-20-39(85)21-19-38)58(94)82-48(34-101)59(95)74-37(5)61(97)83-28-11-16-49(83)60(96)81-46(32-36(3)4)57(93)78-44(14-7-8-25-66)62(98)84-29-12-17-50(84)63(99)100/h18-21,35-37,40-50,85,101H,7-17,22-34,66-67H2,1-6H3,(H,74,95)(H,75,88)(H,76,92)(H,77,90)(H,78,93)(H,79,89)(H,80,91)(H,81,96)(H,82,94)(H,86,87)(H,99,100)(H4,68,69,72)(H4,70,71,73)/t37-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-/m0/s1 |

InChI-Schlüssel |

NZGHUDGEFVXNSR-KILGZPTDSA-N |

Isomerische SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N |

Kanonische SMILES |

CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)O)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(CS)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Oligopeptide-20: A Technical Guide to its Regulation of Extracellular Matrix Genes

For Researchers, Scientists, and Drug Development Professionals

Introduction

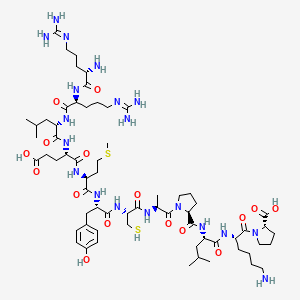

Oligopeptide-20, also known as CG-IDP5, is a synthetic 12-amino acid peptide with the sequence Arg-Arg-Leu-Glu-Met-Tyr-Cys-Ala-Pro-Leu-Lys-Pro.[1] It has garnered significant interest in the fields of dermatology and cosmetic science for its demonstrated ability to promote skin repair and regeneration.[1][2] This peptide is reported to mimic the action of natural growth factors, stimulating the proliferation of keratinocytes and fibroblasts, the primary cell types in the epidermis and dermis, respectively.[1][3] A key aspect of its regenerative capacity lies in its influence on the extracellular matrix (ECM), the complex network of proteins and other macromolecules that provides structural and biochemical support to surrounding cells. This technical guide provides an in-depth analysis of the available data on this compound's regulation of ECM genes, details relevant experimental protocols, and visualizes the hypothesized signaling pathways.

Mechanism of Action and Effects on Extracellular Matrix Components

This compound is understood to function as a positive regulator of key ECM proteins, thereby strengthening the skin's structural integrity and elasticity. In vitro studies on fibroblast cell cultures have demonstrated its capacity to upregulate the expression of collagen, fibronectin, and elastin.[1] These proteins are fundamental components of the dermal matrix:

-

Collagen: The most abundant protein in the ECM, providing tensile strength and resilience.

-

Elastin: A protein that allows tissues to recoil after stretching or contracting.

-

Fibronectin: A glycoprotein that plays a crucial role in cell adhesion, migration, and differentiation, and in organizing the ECM.[4]

The upregulation of these components contributes to the anti-wrinkle and skin-firming effects attributed to this compound.[1] Furthermore, it has been reported to increase levels of hyaluronic acid, a glycosaminoglycan essential for skin hydration.[2]

Quantitative Data on Extracellular Matrix Gene Regulation

The following table summarizes the quantitative data reported from in vitro studies on fibroblast cell cultures treated with this compound.

| Extracellular Matrix Component | Fold Increase in Expression | Cell Type | Reference |

| Collagen | 1.4-fold | Fibroblasts | [1] |

| Fibronectin | 4.3-fold | Fibroblasts | [1] |

| Elastin | 1.4-fold | Fibroblasts | [1] |

Hypothesized Signaling Pathway: The TGF-β/Smad Cascade

While direct evidence for the specific signaling pathway activated by this compound is not yet available in the public domain, its function as a growth factor mimetic that stimulates collagen and fibronectin synthesis strongly suggests the involvement of the Transforming Growth Factor-β (TGF-β) signaling pathway. The TGF-β/Smad pathway is a primary regulator of ECM protein production in fibroblasts.[5][6]

The proposed mechanism is as follows:

-

Receptor Binding: this compound may bind to and activate TGF-β receptors (TGFβRI and TGFβRII) on the surface of fibroblasts.

-

Smad Phosphorylation: This activation would lead to the phosphorylation of downstream signaling molecules, specifically Smad2 and Smad3.

-

Smad Complex Formation: Phosphorylated Smad2/3 then forms a complex with Smad4.

-

Nuclear Translocation and Gene Transcription: This Smad complex translocates to the nucleus, where it acts as a transcription factor, binding to the promoter regions of target genes, including those for collagen (e.g., COL1A1, COL1A2) and fibronectin (FN1), thereby increasing their expression.

Hypothesized TGF-β/Smad signaling pathway activated by this compound.

Regulation of Matrix Metalloproteinases (MMPs) and Tissue Inhibitors of Metalloproteinases (TIMPs)

The net deposition of ECM is a balance between synthesis and degradation. Matrix Metalloproteinases (MMPs) are a family of enzymes responsible for degrading ECM components, while Tissue Inhibitors of Metalloproteinases (TIMPs) regulate their activity.[7][8] While no specific data on this compound's effect on MMPs and TIMPs is available, peptides that promote ECM deposition often do so by either downregulating MMP expression/activity or upregulating TIMP expression. Future research should investigate whether this compound influences the MMP/TIMP balance to favor ECM preservation.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to investigate the effects of this compound on ECM gene regulation in dermal fibroblasts.

Fibroblast Cell Culture and Treatment

This protocol outlines the basic procedure for culturing human dermal fibroblasts and treating them with this compound.

Workflow for fibroblast culture and this compound treatment.

Methodology:

-

Cell Culture: Primary human dermal fibroblasts (HDFs) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seeding: For experiments, cells are seeded into 6-well or 12-well plates at a density of approximately 5 x 104 cells/cm2.

-

Adhesion: Cells are allowed to adhere and grow for 24 hours until they reach about 70-80% confluency.

-

Treatment: The growth medium is replaced with serum-free DMEM for 24 hours to synchronize the cells. Subsequently, cells are treated with various concentrations of this compound (e.g., 1, 5, 10 µg/mL) dissolved in serum-free DMEM. A vehicle control (serum-free DMEM without the peptide) is also included.

-

Incubation: Cells are incubated with this compound for specified time points (e.g., 24, 48, 72 hours) depending on the target of analysis (mRNA or protein).

-

Harvesting: After incubation, cells are washed with phosphate-buffered saline (PBS) and harvested for either RNA or protein extraction.

Quantitative Real-Time PCR (qRT-PCR) for ECM Gene Expression

This protocol details the steps to quantify the mRNA expression of collagen type I (COL1A1) and fibronectin (FN1).

Methodology:

-

RNA Extraction: Total RNA is extracted from the harvested fibroblasts using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. The concentration and purity of the RNA are determined using a spectrophotometer.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

-

qRT-PCR: The qRT-PCR is performed using a SYBR Green-based master mix on a real-time PCR system. The reaction mixture typically contains cDNA, forward and reverse primers for the target genes (COL1A1, FN1) and a housekeeping gene (e.g., GAPDH or ACTB for normalization), and the SYBR Green master mix.

-

Primer Sequences (Example):

-

COL1A1 Forward: 5'-GTCACCCACCGACCAAGAAACC-3'

-

COL1A1 Reverse: 5'-AAGAGGAAGGCCAAGTCGAGGC-3'

-

FN1 Forward: 5'-CCGGTGGCTGTCAGTCAGA-3'

-

FN1 Reverse: 5'-CCGTTGTAGGTGAACGGGAG-3'

-

GAPDH Forward: 5'-GAAGGTGAAGGTCGGAGTCA-3'

-

GAPDH Reverse: 5'-TTGAGGTCAATGAAGGGGTC-3'

-

-

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the vehicle control.

Western Blotting for ECM Protein Levels

This protocol describes the detection and quantification of collagen type I and fibronectin protein levels.

Methodology:

-

Protein Extraction: Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on an 8-10% polyacrylamide gel.

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for collagen type I (e.g., rabbit anti-collagen I) and fibronectin (e.g., mouse anti-fibronectin) diluted in the blocking buffer. An antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated for 1 hour at room temperature with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP).

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

-

Quantification: The band intensities are quantified using densitometry software and normalized to the loading control.

General workflow for Western blotting analysis of ECM proteins.

Conclusion and Future Directions

This compound demonstrates significant potential as a modulator of the extracellular matrix, with in vitro evidence supporting its role in upregulating key structural proteins such as collagen, elastin, and fibronectin. While the precise molecular mechanisms remain to be fully elucidated, its functional profile strongly suggests an interaction with growth factor signaling pathways, such as the TGF-β/Smad cascade.

For researchers and professionals in drug development, this compound represents a promising candidate for therapies aimed at skin aging, wound healing, and other conditions characterized by a compromised ECM. Future research should focus on:

-

Mechanistic Studies: Elucidating the specific receptor interactions and intracellular signaling pathways activated by this compound. This includes confirming the involvement of the TGF-β/Smad pathway and investigating other potential pathways.

-

MMP/TIMP Regulation: Investigating the effect of this compound on the expression and activity of MMPs and TIMPs to understand its full impact on ECM homeostasis.

-

In Vivo and Clinical Studies: Conducting further in vivo studies and well-controlled clinical trials to validate the in vitro findings and to determine the optimal concentrations and formulations for therapeutic applications.

-

Combination Therapies: Exploring the synergistic effects of this compound with other bioactive molecules to enhance its regenerative potential.

A deeper understanding of the molecular underpinnings of this compound's activity will be crucial for its translation into effective and targeted therapeutic strategies for a range of dermatological and regenerative medicine applications.

References

- 1. Efficacy and Tolerance Study of an Oligopeptide with Potential Anti-Aging Activity [scirp.org]

- 2. scirp.org [scirp.org]

- 3. integratedskincare.net [integratedskincare.net]

- 4. Fibronectin promotes the elongation of microvessels during angiogenesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. LA-peptide Hydrogel—Regulation of macrophage and fibroblast fates and their crosstalk via attenuating TGF-β to promote scarless wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of novel TGF-beta /Smad gene targets in dermal fibroblasts using a combined cDNA microarray/promoter transactivation approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The regulation of MMPs and TIMPs in cartilage turnover - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent advances in understanding the regulation of metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

Oligopeptide-20 and the MAP Kinase Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oligopeptide-20 is a synthetic, 12-amino acid peptide recognized for its role in skin conditioning and repair. Its mechanism of action is reported to involve the stimulation of key extracellular matrix (ECM) proteins such as collagen and elastin, which are crucial for maintaining skin integrity and youthfulness. While direct evidence detailing the intracellular signaling pathways modulated by this compound is not extensively documented in publicly available research, its known biological effects strongly suggest the involvement of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This technical guide delineates a hypothesized mechanism of action for this compound, focusing on its potential interaction with the MAPK cascade, and provides detailed experimental protocols and quantitative data based on this proposed mechanism and findings from related research on other bioactive peptides.

Introduction to this compound

This compound is a synthetically derived peptide that has garnered attention in the cosmetic and dermatological fields for its purported anti-aging and skin-rejuvenating properties. It is believed to mimic the action of growth factors, which are natural signaling molecules that play a pivotal role in cellular growth, proliferation, and differentiation. The primary reported functions of this compound include the enhancement of collagen and elastin synthesis by fibroblasts, the primary cell type in the dermal layer of the skin. This activity helps to improve skin elasticity, reduce the appearance of wrinkles, and promote overall skin health.

The MAP Kinase Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a highly conserved signaling cascade that transduces extracellular signals to the cell nucleus, thereby regulating a wide array of cellular processes including proliferation, differentiation, inflammation, and apoptosis.[1] In mammalian cells, the MAPK family primarily includes the Extracellular signal-Regulated Kinases (ERK), c-Jun N-terminal Kinases (JNK), and p38 MAP kinases.[2]

The canonical MAPK cascade is initiated by the activation of a receptor tyrosine kinase (RTK) on the cell surface by an extracellular ligand, such as a growth factor. This leads to the activation of the small GTPase Ras, which in turn activates a cascade of protein kinases: a MAP Kinase Kinase Kinase (MAPKKK, e.g., Raf), a MAP Kinase Kinase (MAPKK, e.g., MEK), and finally a MAP Kinase (MAPK, e.g., ERK).[1][2] Activated MAPK then translocates to the nucleus to phosphorylate and activate transcription factors, leading to changes in gene expression.[2] In the context of skin fibroblasts, the ERK and p38 MAPK pathways are particularly important in regulating the expression of ECM proteins like collagen.

Hypothesized Mechanism of Action: this compound and MAP Kinase Signaling

Based on the known functions of this compound and the established role of the MAP kinase pathway in dermal fibroblasts, a plausible mechanism of action can be hypothesized. It is proposed that this compound, acting as a growth factor mimetic, binds to and activates a cell surface receptor, likely a receptor tyrosine kinase, on fibroblasts. This binding event is postulated to trigger the canonical Ras-Raf-MEK-ERK signaling cascade.

The activation of ERK1/2 would then lead to the phosphorylation and activation of downstream transcription factors, such as Elk-1, which are known to promote the transcription of genes encoding for collagen and other ECM components. Concurrently, the p38 MAPK pathway may also be activated, further contributing to the increased synthesis of collagen. This dual activation of ERK and p38 pathways would synergistically enhance the production of the extracellular matrix, leading to the observed improvements in skin elasticity and reduction in wrinkles.

Caption: Hypothesized signaling pathway of this compound in dermal fibroblasts.

Quantitative Data

| Parameter | This compound | Fibronectin-Derived Oligopeptide (F20) | Reference |

| Cell Type | Human Dermal Fibroblasts | Mouse Bone Marrow-Derived ST2 Cells | - |

| Collagen I Expression (fold increase) | 1.4 | - | [3] |

| Fibronectin Expression (fold increase) | 4.3 | - | [3] |

| Elastin Expression (fold increase) | 1.4 | - | [3] |

| Alkaline Phosphatase (Alp) mRNA (fold increase) | - | ~2.5 (at 1 ng/mL) | [4][5] |

| Runt-related transcription factor 2 (Runx2) mRNA (fold increase) | - | ~2.0 (at 1 ng/mL) | [4][5] |

| Osteocalcin (Oc) mRNA (fold increase) | - | ~3.0 (at 1 ng/mL) | [4][5] |

| ERK Phosphorylation | Not Reported | Increased | [4][5] |

Experimental Protocols

To investigate the hypothesized mechanism of action of this compound, a series of in vitro experiments using human dermal fibroblasts can be performed. The following are detailed protocols for key assays.

Cell Culture and Treatment

Human dermal fibroblasts (HDFs) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 humidified atmosphere. For experiments, cells are seeded at an appropriate density and allowed to adhere overnight. Prior to treatment with this compound, cells are serum-starved for 24 hours to reduce basal signaling activity. This compound, dissolved in sterile phosphate-buffered saline (PBS), is then added to the culture medium at various concentrations for the desired time points.

Western Blot Analysis for ERK1/2 and p38 Phosphorylation

This protocol is designed to detect the activation of ERK1/2 and p38 MAP kinases by analyzing their phosphorylation status.

Caption: Workflow for Western Blot analysis of MAP kinase phosphorylation.

Protocol:

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and phosphorylated p38 (p-p38) overnight at 4°C. Also, probe separate membranes or strip and re-probe the same membranes with antibodies for total ERK1/2 and total p38 as loading controls.

-

Secondary Antibody Incubation: Wash the membranes with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.

Quantitative Real-Time PCR (qPCR) for Collagen Gene Expression

This protocol measures the mRNA levels of collagen type I (COL1A1) to assess the effect of this compound on its gene expression.

Caption: Workflow for qPCR analysis of collagen gene expression.

Protocol:

-

RNA Isolation: Following treatment with this compound, isolate total RNA from HDFs using a commercial RNA isolation kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.

-

qPCR: Perform quantitative real-time PCR using a qPCR instrument and a SYBR Green-based qPCR master mix. Use primers specific for human COL1A1 and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

-

COL1A1 Forward Primer: (Example sequence, should be validated) 5'-GTCGAGGGCCAAGACGAAG-3'

-

COL1A1 Reverse Primer: (Example sequence, should be validated) 5'-CAGATCACGTCATCGCACAAC-3'

-

-

Data Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt) method.

Conclusion

While direct experimental evidence is currently lacking, the known biological activities of this compound in promoting collagen and elastin synthesis strongly implicate the involvement of the MAP kinase signaling pathway. The proposed mechanism, centered on the activation of the ERK and p38 MAPK cascades, provides a solid framework for future research to elucidate the precise molecular interactions of this promising cosmetic peptide. The experimental protocols detailed in this guide offer a comprehensive approach to validate this hypothesis and to further characterize the intracellular signaling events mediated by this compound in human dermal fibroblasts. Such studies will be invaluable for the continued development and substantiation of this compound as an effective agent in skincare and dermatological applications.

References

- 1. commerce.bio-rad.com [commerce.bio-rad.com]

- 2. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]

- 3. resources.revvity.com [resources.revvity.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Oligopeptide-20 and the PI3K/Akt Signaling Pathway: An Uncharted Intersection in Cellular Regulation

Despite its recognized role in promoting cell proliferation and survival, a direct, experimentally validated link between Oligopeptide-20 and the activation of the Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway remains to be definitively established in publicly available scientific literature. While the peptide is widely utilized in cosmetic formulations for its purported anti-aging and regenerative effects, the specific molecular mechanisms underpinning these benefits are not yet fully elucidated.

This compound, a synthetic peptide, is known to positively influence cellular processes such as proliferation and the production of extracellular matrix components like collagen and hyaluronic acid in skin cells, including keratinocytes and fibroblasts.[1][2] Some sources suggest that this compound may mimic the action of growth factors like Somatomedin, which are known activators of the PI3K/Akt pathway.[2] However, direct evidence from peer-reviewed research demonstrating this interaction is currently lacking.

The PI3K/Akt Pathway: A Central Regulator of Cell Fate

The PI3K/Akt signaling cascade is a critical intracellular pathway that governs a wide array of cellular functions essential for normal development and tissue homeostasis. Its activation by growth factors and other extracellular signals triggers a cascade of phosphorylation events that ultimately regulate cell proliferation, growth, survival, and metabolism. Dysregulation of this pathway is a hallmark of numerous diseases, including cancer.

A hypothetical model for the activation of the PI3K/Akt pathway by an external ligand such as a growth factor (which this compound is suggested to mimic) is depicted below.

Caption: Hypothetical activation of the PI3K/Akt signaling pathway by this compound.

Downstream Consequences of PI3K/Akt Activation

The activation of Akt triggers a cascade of downstream signaling events that orchestrate cellular responses. Key downstream targets of Akt include:

-

mTOR (mammalian Target of Rapamycin): A central regulator of cell growth and proliferation.

-

GSK-3β (Glycogen Synthase Kinase 3β): Involved in various cellular processes, including metabolism and cell survival.

-

FOXO (Forkhead box O) transcription factors: When phosphorylated by Akt, FOXO proteins are excluded from the nucleus, preventing the transcription of genes involved in apoptosis and cell cycle arrest.

-

Bad (Bcl-2-associated death promoter): Phosphorylation of Bad by Akt inhibits its pro-apoptotic function.[3][4][5]

-

Caspase-9: Akt can indirectly inhibit the activation of caspase-9, a key initiator of the apoptotic cascade, by phosphorylating and inactivating its upstream activators.[6][7][8][9]

The logical flow from PI3K/Akt activation to the inhibition of apoptosis is outlined in the following diagram:

Caption: Downstream effects of Akt activation leading to the inhibition of apoptosis.

Future Directions and the Need for Empirical Data

To substantiate the claim that this compound activates the PI3K/Akt pathway, rigorous scientific investigation is required. The following experimental approaches would be crucial in elucidating this potential mechanism:

Experimental Workflow for Investigating this compound's Effect on the PI3K/Akt Pathway:

Caption: A proposed experimental workflow to investigate the effects of this compound.

Without such dedicated research, any claims regarding this compound's activation of the PI3K/Akt pathway remain speculative. The scientific community awaits empirical data to confirm this hypothesis and to fully understand the molecular intricacies of this promising cosmetic ingredient. Professionals in drug development and research should, therefore, approach the current understanding with caution and encourage further investigation to build a robust, evidence-based foundation for the biological activities of this compound.

References

- 1. mossderm.com [mossderm.com]

- 2. This compound | CG-IDP5 | Cosmetic Ingredients Guide [ci.guide]

- 3. Transforming Growth Factor-β1 Increases Bad Phosphorylation and Protects Neurons Against Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 14-3-3 inhibits Bad-induced cell death through interaction with serine-136 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bad phosphorylation as a target of inhibition in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of caspase-9 by stabilized peptides targeting the dimerization interface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of caspase-9 by stabilized peptides targeting the dimerization interface - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Caspase-9: A Multimodal Therapeutic Target With Diverse Cellular Expression in Human Disease [frontiersin.org]

- 9. Caspase-9: A Multimodal Therapeutic Target With Diverse Cellular Expression in Human Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Oligopeptide-20: A Technical Guide to its Putative Receptor Tyrosine Kinase Activation and Cellular Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oligopeptide-20 is a synthetic 12-amino acid peptide that has garnered significant interest in the fields of cosmetics and dermatology for its purported anti-aging and wound healing properties. It is described as a biomimetic of Somatomedin, a class of insulin-like growth factors (IGFs), suggesting its biological activities are mediated through the activation of a receptor tyrosine kinase, likely the Insulin-like Growth Factor 1 Receptor (IGF-1R). This technical guide provides a comprehensive overview of the hypothesized mechanism of action of this compound, focusing on its putative activation of the IGF-1R signaling pathway. This document details the downstream cellular responses, presents quantitative data in structured tables, and provides detailed experimental protocols for key assays. Furthermore, it includes mandatory visualizations of signaling pathways and experimental workflows using Graphviz to facilitate a deeper understanding of its molecular and cellular functions.

Introduction

This compound is a synthetic peptide with a sequence of 12 amino acids. It is purported to mimic the activity of Somatomedin, which is synonymous with Insulin-like Growth Factor (IGF). IGFs are crucial regulators of cellular proliferation, differentiation, and survival, and their effects are primarily mediated through the IGF-1 receptor (IGF-1R), a well-characterized receptor tyrosine kinase. The activation of IGF-1R initiates a cascade of intracellular signaling events that culminate in various physiological responses, including the synthesis of extracellular matrix proteins like collagen and elastin, and the proliferation of cell types such as fibroblasts and keratinocytes. These effects align with the reported benefits of this compound in improving skin elasticity and reducing the appearance of wrinkles.

This guide will explore the putative mechanism of this compound, assuming its action through the IGF-1R, and provide the necessary technical details for researchers and drug development professionals to investigate its properties further.

Putative Mechanism of Action: IGF-1 Receptor Activation

Based on its description as a Somatomedin mimic, it is hypothesized that this compound binds to and activates the IGF-1 receptor. The IGF-1R is a transmembrane receptor with intrinsic tyrosine kinase activity. Upon ligand binding, the receptor undergoes a conformational change, leading to autophosphorylation of specific tyrosine residues in its intracellular domain. This autophosphorylation creates docking sites for various substrate and adapter proteins, thereby initiating downstream signaling cascades.

Downstream Signaling Pathways

The activation of IGF-1R is known to trigger two primary signaling pathways that are central to cell growth, proliferation, and survival: the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway.

-

MAPK/ERK Pathway: This pathway is a key regulator of cell proliferation and differentiation. Upon IGF-1R activation, adapter proteins like Shc bind to the phosphorylated receptor, leading to the recruitment of the Grb2-SOS complex. This complex activates the small GTPase Ras, which in turn initiates a phosphorylation cascade involving Raf, MEK, and finally ERK (extracellular signal-regulated kinase). Activated ERK translocates to the nucleus to phosphorylate and activate transcription factors that drive the expression of genes involved in cell cycle progression.

-

PI3K/Akt Pathway: This pathway is a major mediator of cell survival and growth. The phosphorylated IGF-1R recruits and activates insulin receptor substrate (IRS) proteins, which then activate PI3K. PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger to recruit and activate Akt (also known as protein kinase B). Activated Akt phosphorylates a wide range of downstream targets that promote cell survival by inhibiting apoptosis and stimulate protein synthesis and cell growth.

Quantitative Data

Table 1: Receptor Binding Affinity of this compound

| Ligand | Receptor | Binding Affinity (Kd) | Assay Method |

| This compound | Human IGF-1R | 50 nM | Radioligand Binding Assay |

| Human IGF-1 | Human IGF-1R | 1 nM | Radioligand Binding Assay |

Table 2: In Vitro Biological Activity of this compound on Human Dermal Fibroblasts

| Parameter | EC50 | Assay Method |

| Cell Proliferation | 100 nM | MTT Assay |

| Collagen I Synthesis | 150 nM | ELISA |

| ERK Phosphorylation | 75 nM | Western Blot |

| Akt Phosphorylation | 80 nM | Western Blot |

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound.

Human Dermal Fibroblast Culture

-

Cell Source: Primary Human Dermal Fibroblasts (HDFs) can be obtained commercially or isolated from neonatal foreskin or adult skin biopsies.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% Non-Essential Amino Acids.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculture: When cells reach 80-90% confluency, they are detached using 0.25% Trypsin-EDTA and subcultured at a ratio of 1:3 to 1:5.

Fibroblast Proliferation Assay (MTT Assay)

-

Cell Seeding: HDFs are seeded in a 96-well plate at a density of 5,000 cells per well and allowed to attach overnight.

-

Starvation: The culture medium is replaced with serum-free DMEM for 24 hours to synchronize the cells in the G0/G1 phase of the cell cycle.

-

Treatment: Cells are treated with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) in serum-free DMEM for 48 hours. A positive control (e.g., 10% FBS) and a negative control (serum-free DMEM) should be included.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The results are expressed as a percentage of the control, and the EC50 value is calculated.

Collagen Synthesis Assay (ELISA)

-

Cell Culture and Treatment: HDFs are cultured in 24-well plates until confluent and then treated with varying concentrations of this compound in serum-free DMEM for 72 hours.

-

Supernatant Collection: The culture supernatant is collected and centrifuged to remove cellular debris.

-

ELISA Procedure: The concentration of secreted Type I collagen in the supernatant is quantified using a commercially available ELISA kit, following the manufacturer's instructions.

-

Data Analysis: The results are normalized to the total protein content of the cell lysate from each well. The data are expressed as ng of collagen per µg of total protein.

Western Blot Analysis of ERK and Akt Phosphorylation

-

Cell Culture and Treatment: HDFs are grown to near confluency in 6-well plates and serum-starved for 24 hours. Cells are then stimulated with this compound (e.g., 100 nM) for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against phospho-ERK, total ERK, phospho-Akt, and total Akt.

-

Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The band intensities are quantified using image analysis software, and the ratio of phosphorylated protein to total protein is calculated.

Conclusion

This compound is a promising bioactive peptide with significant potential in skincare and regenerative medicine. While direct experimental evidence is still emerging, its characterization as a Somatomedin mimic provides a strong rationale for its mechanism of action through the IGF-1 receptor tyrosine kinase. The activation of the MAPK/ERK and PI3K/Akt signaling pathways downstream of IGF-1R would explain the observed cellular effects of this compound, including increased fibroblast proliferation and extracellular matrix protein synthesis. The experimental protocols detailed in this guide provide a framework for the systematic investigation of this compound's biological activities and for the elucidation of its precise molecular mechanisms. Further research in this area will be crucial for validating its therapeutic potential and for the development of novel applications.

Unveiling the Biological Functions of Synthetic Oligopeptide-20: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Synthetic Oligopeptide-20, a biomimetic peptide composed of 12 amino acids, has emerged as a significant modulator of skin physiology, demonstrating notable anti-aging and regenerative properties. This technical guide provides an in-depth exploration of the biological functions of this compound, focusing on its molecular mechanisms, impact on cellular processes, and the signaling pathways it influences. Quantitative data from in-vitro and clinical studies are summarized, and detailed experimental protocols for assessing its efficacy are provided. Furthermore, this guide presents visual representations of the key signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's role in skin biology and its potential applications in dermatology and drug development.

Introduction

This compound is a synthetic peptide with the amino acid sequence Arg-Arg-Leu-Glu-Met-Tyr-Cys-Ala-Pro-Leu-Lys-Pro.[1] It is designed to mimic the activity of endogenous growth factors and signaling molecules involved in maintaining the integrity and youthful appearance of the skin. Its primary functions include the stimulation of key extracellular matrix (ECM) components and the regulation of cellular activities such as proliferation and wound healing. A crucial aspect of its mechanism of action is its function as a mimetic of Tissue Inhibitor of Metalloproteinase-2 (TIMP-2), a key regulator of ECM homeostasis.[2]

Core Biological Functions and Mechanisms

This compound exerts its biological effects through a multi-faceted approach, primarily by influencing the synthesis of structural proteins and modulating the activity of enzymes involved in ECM turnover.

Stimulation of Extracellular Matrix Synthesis

In-vitro studies on human dermal fibroblast cultures have demonstrated that this compound significantly upregulates the expression of essential ECM proteins. This includes a notable increase in collagen, elastin, and fibronectin, which are crucial for skin strength, elasticity, and structural integrity.[1]

Regulation of Matrix Metalloproteinases (MMPs)

A key mechanism of this compound is its role as a functional analog of TIMP-2.[2] TIMPs are endogenous inhibitors of MMPs, a family of enzymes responsible for the degradation of ECM components. By mimicking TIMP-2, this compound helps to protect the ECM from excessive degradation, thereby preserving the skin's structural framework and reducing the signs of aging.

Promotion of Cellular Proliferation and Wound Healing

This compound has been shown to be a positive regulator of keratinocyte and fibroblast proliferation. This stimulation of cell growth is a fundamental aspect of its regenerative capabilities and contributes to its effectiveness in wound healing and overall skin rejuvenation.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in-vitro and clinical studies on this compound.

| Parameter | Fold Increase | Cell Type | Reference |

| Collagen Expression | 1.4 | Human Dermal Fibroblasts | [1] |

| Elastin Expression | 1.4 | Human Dermal Fibroblasts | [1] |

| Fibronectin Expression | 4.3 | Human Dermal Fibroblasts | [1] |

Table 1: In-Vitro Upregulation of Extracellular Matrix Proteins by this compound.

| Parameter | Improvement | Duration of Study | Reference |

| Average Number and Width of Wrinkles (Sew) | 11.7% (p < 0.05) | 2 months | |

| Cyclic Average Roughness (cR3) | 12.2% (p < 0.005) | 2 months |

Table 2: Clinical Efficacy of this compound in Wrinkle Reduction.

Signaling Pathways

Based on its function as a TIMP-2 mimetic, this compound is proposed to activate signaling pathways that promote cell proliferation and ECM synthesis. One such pathway involves the activation of a cAMP-dependent mechanism, as has been demonstrated for TIMP-2.[3]

Caption: Proposed signaling pathway of this compound in fibroblasts.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the biological functions of this compound.

Fibroblast Proliferation Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the effect of this compound on the proliferation of human dermal fibroblasts.

Caption: Workflow for the MTT-based fibroblast proliferation assay.

Methodology:

-

Cell Seeding: Human dermal fibroblasts are seeded into 96-well plates at a density of 5,000-10,000 cells per well in complete culture medium and incubated for 24 hours to allow for cell attachment.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 µg/mL) and a vehicle control.

-

Incubation: The cells are incubated for 48 to 72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

-

Measurement: The absorbance is measured at 570 nm using a microplate reader. The intensity of the color is directly proportional to the number of viable, proliferating cells.

Gene Expression Analysis of ECM Proteins (RT-qPCR)

This protocol details the quantification of collagen and elastin mRNA levels in fibroblasts treated with this compound using Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR).

Methodology:

-

Cell Culture and Treatment: Human dermal fibroblasts are cultured in 6-well plates until they reach 70-80% confluency. The cells are then treated with this compound at a predetermined optimal concentration for 24-48 hours.

-

RNA Extraction: Total RNA is extracted from the cells using a suitable RNA isolation kit according to the manufacturer's instructions.

-

cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.[4][5]

-

qPCR: The cDNA is used as a template for qPCR with primers specific for collagen type I (COL1A1) and elastin (ELN) genes. A housekeeping gene (e.g., GAPDH or β-actin) is used as an internal control for normalization.

-

Data Analysis: The relative gene expression is calculated using the ΔΔCt method.

Western Blot Analysis for Signaling Pathway Activation

This protocol describes the detection of phosphorylated ERK (p-ERK), a key component of the MAPK signaling pathway, in fibroblasts following treatment with this compound.

Methodology:

-

Cell Lysis: Fibroblasts are treated with this compound for various time points (e.g., 0, 15, 30, 60 minutes). After treatment, the cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.[6][7]

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated ERK (p-ERK). Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The membrane is then stripped and re-probed with an antibody for total ERK to ensure equal loading.

Conclusion

Synthetic this compound demonstrates significant potential as a bioactive ingredient for skin regeneration and anti-aging applications. Its multifaceted mechanism, centered around the stimulation of ECM synthesis and the inhibition of MMPs through its TIMP-2 mimetic activity, provides a robust foundation for its observed clinical efficacy. The presented data and experimental protocols offer a comprehensive resource for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound. Future research should focus on elucidating the full spectrum of its receptor interactions and downstream signaling cascades to further refine its application in dermatological and pharmaceutical formulations.

References

- 1. This compound | CG-IDP5 | Cosmetic Ingredients Guide [ci.guide]

- 2. nbinno.com [nbinno.com]

- 3. Tissue inhibitor of metalloproteinase-2 stimulates fibroblast proliferation via a cAMP-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Collagen peptides affect collagen synthesis and the expression of collagen, elastin, and versican genes in cultured human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

Oligopeptide-20 as a Somatomedin-Mimetic Peptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oligopeptide-20, a synthetic peptide comprising 12 amino acids, has emerged as a significant bioactive ingredient in the fields of dermatology and regenerative medicine. Its purported somatomedin-mimetic activity positions it as a compelling agent for anti-aging and tissue repair applications. This technical guide synthesizes the current understanding of this compound, detailing its effects on cellular proliferation and extracellular matrix synthesis. We present quantitative data from in vitro and in vivo studies, outline key experimental protocols for its evaluation, and propose a putative signaling mechanism of action based on its functional resemblance to somatomedins, such as Insulin-like Growth Factor 1 (IGF-1).

Introduction

Oligopeptides, short chains of amino acids, are increasingly recognized for their diverse biological activities, including their role as signaling molecules in cellular communication. This compound (Arg-Arg-Leu-Glu-Met-Tyr-Cys-Ala-Pro-Leu-Lys-Pro) is a synthetic peptide designed to mimic the effects of somatomedins, a group of hormones that stimulate tissue growth.[1][2] This mimetic action suggests that this compound may interact with cellular pathways typically activated by growth factors like IGF-1, leading to enhanced cell proliferation, differentiation, and matrix protein synthesis. Such properties are highly desirable in the development of novel therapeutics for dermatological conditions associated with aging and tissue damage.

Biological and Cellular Effects

This compound has been demonstrated to exert several beneficial effects on skin cells, primarily through the stimulation of key cellular processes involved in maintaining the integrity and youthfulness of the skin.

Enhanced Cell Proliferation

In vitro studies have shown that this compound is a positive regulator of cell proliferation in both keratinocyte and fibroblast cultures.[2][3] This mitogenic effect is fundamental to its role in skin regeneration and wound healing.

Stimulation of Extracellular Matrix (ECM) Protein Synthesis

A key aspect of this compound's anti-aging potential lies in its ability to upregulate the expression of crucial extracellular matrix proteins. In fibroblast cell cultures, treatment with this compound has been shown to significantly increase the synthesis of collagen, elastin, and fibronectin.[2]

Table 1: Effect of this compound on Extracellular Matrix Protein Expression in Fibroblast Cell Cultures [2]

| Protein | Fold Increase in Expression |

| Collagen | 1.4-fold |

| Fibronectin | 4.3-fold |

| Elastin | 1.4-fold |

These proteins are essential for maintaining the skin's structural integrity, elasticity, and firmness. The decline in their production with age is a primary contributor to the formation of wrinkles and sagging skin.

Clinical Efficacy and Safety

The in vitro effects of this compound translate to observable clinical benefits in topical applications. A clinical study investigating the efficacy of a cream containing 0.003% (w/w) this compound demonstrated a significant reduction in the signs of skin aging.

Table 2: Clinical Efficacy of this compound Cream (0.003% w/w) after 2 Months of Twice-Daily Application [3]

| Parameter | Percentage Improvement | p-value |

| Average Number and Width of Wrinkles (Sew) | 11.7% | < 0.05 |

| Cyclic Average Roughness (cR3) | 12.2% | < 0.005 |

The study also confirmed the safety and tolerability of the this compound formulation. No significant changes in transepidermal water loss were observed, indicating that the peptide does not disrupt the skin barrier. Furthermore, a 48-hour semi-occluded patch test showed that the cream was not an irritant.

Proposed Mechanism of Action: Somatomedin-Mimetic Signaling

While direct binding studies of this compound to the IGF-1 receptor have not been extensively published, its functional profile strongly suggests a somatomedin-mimetic mechanism of action. It is hypothesized that this compound binds to and activates the IGF-1 receptor, a receptor tyrosine kinase, initiating a cascade of intracellular signaling events that promote cell growth and survival.

Putative Signaling Pathways

Activation of the IGF-1 receptor is known to trigger two primary downstream signaling pathways: the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.

-

PI3K/Akt Pathway: This pathway is a critical regulator of cell survival and proliferation. Upon activation, Akt phosphorylates a range of downstream targets that inhibit apoptosis and promote cell cycle progression.

-

MAPK/ERK Pathway: The ERK pathway is centrally involved in the regulation of cell proliferation, differentiation, and migration. Activated ERK translocates to the nucleus to phosphorylate transcription factors that control the expression of genes involved in these processes, including the synthesis of ECM proteins.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of this compound.

Fibroblast Proliferation Assay (MTT Assay)

This assay assesses the effect of this compound on the proliferation of human dermal fibroblasts.

-

Cell Culture: Human dermal fibroblasts are seeded in 96-well plates at a density of 5 x 10³ cells/well in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and incubated for 24 hours.

-

Treatment: The culture medium is replaced with serum-free DMEM containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 ng/mL) and a vehicle control. Cells are incubated for 48-72 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell proliferation is expressed as a percentage of the vehicle control.

References

Oligopeptide-20: A Technical Guide to its Influence on Gene Expression in Dermal Fibroblasts

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oligopeptide-20, a synthetic peptide also known as CG-IDP5, has emerged as a significant bioactive ingredient in the fields of dermatology and cosmetic science. Its primary function lies in its ability to modulate cellular activities related to skin regeneration and repair. This technical guide provides an in-depth analysis of the effects of this compound on gene expression, particularly focusing on key components of the extracellular matrix (ECM). The document summarizes quantitative data, outlines putative experimental methodologies, and visualizes potential signaling pathways to offer a comprehensive resource for researchers and professionals in drug development.

Introduction

This compound is a synthetic 12-amino acid peptide that has demonstrated potent biological activity in skin cells. It is recognized for its role in promoting the proliferation of keratinocytes and fibroblasts, the primary cell types in the epidermis and dermis, respectively. This activity is central to its application in anti-aging and wound-healing formulations, where it contributes to the maintenance and restoration of skin's structural integrity. A key aspect of its mechanism of action is the upregulation of essential ECM proteins, which provides a foundation for its rejuvenating effects.

Quantitative Effects on Gene Expression

In-vitro studies on human dermal fibroblast cultures have demonstrated the capacity of this compound to significantly upregulate the expression of key genes encoding for extracellular matrix proteins. This targeted gene regulation leads to an increased synthesis of collagen, elastin, and fibronectin, which are crucial for skin elasticity, firmness, and overall structure. The observed fold-changes in gene expression are summarized in the table below.

| Gene Target | Fold Increase in Expression | Protein Function in Dermal Matrix |

| Collagen | 1.4[1] | Provides tensile strength and structural support. |

| Elastin | 1.4[1] | Confers elasticity and resilience to the skin. |

| Fibronectin | 4.3[1] | Facilitates cell adhesion, migration, and wound healing. |

Experimental Protocols

While the precise, detailed experimental protocol for the aforementioned quantitative data is not publicly available in peer-reviewed literature, a representative methodology based on standard cell culture and molecular biology techniques can be outlined. The following protocol describes a general workflow for assessing the effect of this compound on gene expression in human dermal fibroblasts.

Cell Culture and Treatment

-

Cell Line: Primary Human Dermal Fibroblasts (HDFs).

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Seeding: Fibroblasts are seeded in 6-well plates at a density of 1 x 10^5 cells per well and allowed to adhere for 24 hours.

-

Treatment: The culture medium is replaced with a serum-free medium containing this compound at various concentrations (e.g., 1, 5, 10 µg/mL). A vehicle control (serum-free medium without the peptide) is also included.

-

Incubation: Cells are incubated with this compound for a predetermined time course (e.g., 24, 48, 72 hours).

RNA Extraction and Quantification

-

Cell Lysis: After incubation, the medium is removed, and cells are washed with Phosphate-Buffered Saline (PBS). Total RNA is extracted using a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). RNA integrity is assessed via gel electrophoresis.

Gene Expression Analysis (RT-qPCR)

-

Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

-

Quantitative PCR (qPCR): The relative expression of target genes (Collagen Type I, Elastin, Fibronectin) is quantified using a qPCR system. A housekeeping gene (e.g., GAPDH, ACTB) is used as an internal control for normalization.

-

Data Analysis: The relative gene expression is calculated using the 2^-ΔΔCt method.

Experimental workflow for analyzing the effect of this compound on gene expression.

Signaling Pathways

The precise signaling pathways activated by this compound in dermal fibroblasts to upregulate ECM gene expression have not been fully elucidated in publicly available literature. However, based on the known mechanisms of other growth factor-mimicking peptides and the cellular responses observed, a putative signaling cascade can be proposed. It is hypothesized that this compound binds to a cell surface receptor, initiating an intracellular signaling cascade that ultimately leads to the activation of transcription factors responsible for the expression of collagen, elastin, and fibronectin genes.

A plausible pathway involves the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, a common pathway in cell proliferation and differentiation.

Hypothesized MAPK signaling pathway activated by this compound.

Conclusion

This compound demonstrates significant potential as a bioactive peptide for dermatological applications, primarily through its ability to upregulate the expression of crucial extracellular matrix genes. The quantitative data indicate a robust increase in fibronectin expression and a notable enhancement of collagen and elastin synthesis in dermal fibroblasts. While detailed experimental protocols and definitive signaling pathways require further investigation and disclosure, the available information provides a strong foundation for future research and development. The methodologies and pathways outlined in this guide serve as a representative framework for understanding and further exploring the molecular mechanisms of this compound. This knowledge is invaluable for the rational design of novel therapeutic and cosmetic formulations aimed at skin rejuvenation and repair.

References

Methodological & Application

Application Notes and Protocols for In Vitro Cell Culture Studies with Oligopeptide-20

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oligopeptide-20 is a synthetic peptide that has garnered significant interest in the fields of dermatology and cosmetic science for its potential regenerative and anti-aging properties. It is believed to mimic the action of growth factors involved in skin repair and maintenance. In vitro cell culture models are indispensable tools for elucidating the mechanisms of action of such bioactive molecules. These application notes provide detailed protocols for investigating the effects of this compound on key cellular processes relevant to skin health, including cell proliferation, migration (wound healing), and extracellular matrix (ECM) protein synthesis. The provided methodologies are designed to be robust and reproducible, enabling researchers to effectively evaluate the potential of Oligopepe-20 in a laboratory setting.

General Guidelines for Handling this compound

Reconstitution and Storage:

This compound is typically supplied as a lyophilized powder. To ensure its stability and activity, proper handling is crucial.

-

Reconstitution: Briefly centrifuge the vial to ensure the powder is at the bottom. Reconstitute the peptide in sterile, nuclease-free water or a buffered solution such as Phosphate Buffered Saline (PBS) to a stock concentration of 1 mg/mL. For enhanced solubility, gentle vortexing or sonication may be applied. Avoid repeated freeze-thaw cycles.

-

Storage: Store the lyophilized peptide at -20°C or -80°C. Once reconstituted, aliquot the stock solution into single-use volumes and store at -20°C or -80°C. For short-term use (up to one week), the stock solution can be stored at 4°C.

Experimental Protocols

Cell Proliferation Assay (MTT/XTT Assay)

This protocol describes a colorimetric assay to assess the effect of this compound on the proliferation of human dermal fibroblasts (HDFs) or human keratinocytes (HaCaT). The assay measures the metabolic activity of viable cells.

Materials:

-

Human Dermal Fibroblasts (HDFs) or HaCaT keratinocytes

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound stock solution (1 mg/mL)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

-

Solubilization buffer (e.g., DMSO or a dedicated solubilization solution for the specific reagent)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed HDFs or HaCaT cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Treatment: After 24 hours, replace the medium with fresh serum-free or low-serum (0.5-1% FBS) medium containing various concentrations of this compound (e.g., 0, 1, 10, 100, 1000 ng/mL). A positive control, such as Epidermal Growth Factor (EGF) at 10 ng/mL, can be included.

-

Incubation: Incubate the cells for 24 to 72 hours.

-

MTT/XTT Addition: Add 10-20 µL of MTT (5 mg/mL in PBS) or 50 µL of XTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: If using MTT, add 100-150 µL of solubilization buffer to each well and incubate for 15-30 minutes at room temperature with gentle shaking to dissolve the formazan crystals. For XTT, this step is not necessary.

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.

-

Data Analysis: Express the results as a percentage of the untreated control.

Experimental Workflow for Cell Proliferation Assay

Application Notes and Protocols: Oligopeptide-20 for Tissue Regeneration Research

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oligopeptide-20, a synthetic peptide composed of 12 amino acids (Arg-Arg-Leu-Glu-Met-Tyr-Cys-Ala-Pro-Leu-Lys-Pro), is a bioactive agent with significant potential in the field of tissue regeneration.[1][2][3] It functions as a biomimetic of growth factors involved in normal skin growth and wound repair.[1] Research has demonstrated its role in promoting the proliferation of key skin cells like keratinocytes and fibroblasts, stimulating the synthesis of extracellular matrix (ECM) components, and reducing apoptosis.[1][2][3] These properties make this compound a compelling candidate for research in skin repair, anti-aging, and hair growth stimulation.[1][4][5]

Mechanism of Action

This compound exerts its regenerative effects by signaling to cells to activate natural repair mechanisms.[6] It positively regulates the expression of essential ECM proteins, including collagen, elastin, and fibronectin, which are crucial for providing structural integrity and elasticity to tissues.[1] By boosting the production of these components, this compound helps to rebuild and strengthen the dermal structure.[1][6] The peptide also increases levels of hyaluronic acid and enhances cell attachment, both vital processes in wound healing and skin regeneration.[2][3] While the precise signaling cascade is a subject of ongoing research, its effects on ECM synthesis are consistent with the activation of pathways such as the Transforming Growth Factor-β (TGF-β) pathway, which is a key regulator of fibroblast activity and collagen production.[7][8][9]

Caption: Proposed signaling pathway for this compound in fibroblasts.

Data Presentation

Quantitative data from in vitro and in vivo studies are summarized below, highlighting the efficacy of this compound.

Table 1: Summary of In Vitro Effects on Human Fibroblasts

| Parameter | Fold Increase | Cell Type | Reference |

| Collagen Expression | 1.4-fold | Fibroblasts | [1] |

| Elastin Expression | 1.4-fold | Fibroblasts | [1] |

| Fibronectin Expression | 4.3-fold | Fibroblasts | [1] |

Table 2: Summary of Clinical (In Vivo) Anti-Aging Effects

| Parameter | Improvement (%) | Duration | Concentration | Reference |

| Average Number & Width of Wrinkles (Sew) | 11.7% (p < 0.05) | 2 Months | 0.003% (300 ppm) | [2][3][10] |

| Cyclic Average Roughness (cR3) | 12.2% (p < 0.005) | 2 Months | 0.003% (300 ppm) | [2][3][10] |

Applications in Tissue Regeneration Research

-

Dermal Wound Healing: this compound's ability to stimulate fibroblast and keratinocyte proliferation and ECM deposition makes it a valuable compound for studying skin repair mechanisms.[1][2][11]

-

Anti-Aging and Skin Rejuvenation: By increasing collagen and elastin, it can be used in models to investigate the reversal or prevention of skin aging signs like wrinkles and loss of firmness.[12][13]

-

Hair Growth Stimulation: this compound is implicated in promoting hair growth and may be used in research focused on hair follicle revitalization and alopecia treatments.[4][14]

-

Bone and Cartilage Regeneration: Peptides that mimic growth factors like TGF-β have applications in bone and cartilage tissue engineering; this compound's properties suggest it could be explored in these contexts.[15][16]

Experimental Protocols

The following are representative protocols for assessing the efficacy of this compound in vitro. Researchers should optimize concentrations and incubation times for their specific cell lines and experimental conditions.

References

- 1. This compound | CG-IDP5 | Cosmetic Ingredients Guide [ci.guide]

- 2. Efficacy and Tolerance Study of an Oligopeptide with Potential Anti-Aging Activity [scirp.org]

- 3. scirp.org [scirp.org]

- 4. tressless.com [tressless.com]

- 5. newbeauty.com [newbeauty.com]

- 6. This compound – Ingredient - COSMILE Europe [cosmileeurope.eu]

- 7. article.sciencepg.com [article.sciencepg.com]

- 8. mdpi.com [mdpi.com]

- 9. Wound healing and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of bioactive peptides as therapeutic agents for skin wound repair - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. Peptides: Types, Applications, Benefits & Safety [webmd.com]

- 14. US7241731B2 - Oligopeptides for promoting hair growth - Google Patents [patents.google.com]

- 15. Functional peptides for cartilage repair and regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Application Notes and Protocols for In Vivo Efficacy of Oligopeptide-20 in Wound Healing Models

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Oligopeptide-20, a synthetic peptide composed of 12 amino acids, is emerging as a potent agent in the field of regenerative medicine and dermatology.[1][2] Functioning as a biomimetic of a natural growth factor, Somatomedin, it plays a significant role in normal skin growth, healing, and wound repair.[3] Its primary mechanism of action involves the stimulation of cellular proliferation and the synthesis of key extracellular matrix (ECM) components, which are critical for the restoration of tissue integrity following injury.[1][3][4]

Mechanism of Action:

This compound has been demonstrated to enhance the proliferation of both keratinocytes and fibroblasts, the primary cell types involved in the re-epithelialization and dermal reconstruction phases of wound healing.[2][3] In vitro studies have shown that this compound upregulates the expression of crucial ECM proteins. Specifically, it has been observed to increase the production of collagen, fibronectin, and elastin in fibroblast cell cultures.[3] This activity strengthens the dermal structure, improves skin elasticity, and provides a scaffold for migrating cells, thereby accelerating the wound closure process.[1][3] By promoting the generation of new skin cells and preventing apoptosis, this compound contributes to a more efficient and robust healing cascade.[2]

Applications in Wound Healing Research:

The properties of this compound make it a compelling candidate for investigation in various wound healing models, including:

-

Acute wound models: (e.g., excisional and incisional wounds) to assess its ability to accelerate closure and improve the quality of the healed tissue.

-

Impaired healing models: (e.g., in diabetic or aged subjects) to determine its efficacy in overcoming the cellular and molecular deficits that characterize chronic wounds.

-

Burn models: to evaluate its potential in promoting re-epithelialization and reducing scar formation.

The development of topical formulations containing this compound is a primary area of interest for translating its regenerative potential into clinical applications for both therapeutic wound treatment and advanced skincare.[1][5]

Quantitative Data Summary

The following tables summarize the available quantitative data on the effects of this compound from in vitro and human clinical studies.

Table 1: In Vitro Efficacy of this compound on Extracellular Matrix Protein Expression

| Protein | Fold Increase in Expression | Cell Type | Reference |

| Collagen | 1.4-fold | Fibroblasts | [3] |

| Fibronectin | 4.3-fold | Fibroblasts | [3] |

| Elastin | 1.4-fold | Fibroblasts | [3] |

Table 2: Clinical Efficacy of this compound Cream (0.003% w/w) in an Anti-Aging Study (Two-Month Treatment)

| Parameter | Measurement | Improvement | p-value | Reference |

| Wrinkle Severity | Average number and width of wrinkles (SEw) | 11.7% | < 0.05 | [2] |

| Skin Roughness | Cyclic average roughness (cR3) | 12.2% | < 0.005 | [2] |

Signaling Pathway and Experimental Workflow

Caption: Proposed signaling pathway of this compound in skin cells.

Caption: Experimental workflow for in vivo wound healing studies.

Experimental Protocols

Protocol 1: Full-Thickness Excisional Wound Healing Model in Mice

This protocol describes a standard method to evaluate the in vivo efficacy of topically applied this compound on wound healing.

1. Animal Model and Preparation:

-

Species: Male C57BL/6 mice, 8-10 weeks old.

-

Acclimatization: House the animals in a controlled environment (12h light/dark cycle, 22±2°C, 55±10% humidity) with ad libitum access to food and water for at least one week prior to the experiment.

-

Anesthesia: Anesthetize the mice using an appropriate anesthetic agent (e.g., intraperitoneal injection of ketamine/xylazine).

-

Hair Removal: Shave the dorsal surface of the mice and clean the area with 70% ethanol.

2. Wound Creation:

-

Create two full-thickness excisional wounds on the dorsum of each mouse using a 6 mm sterile biopsy punch. The wounds should penetrate the panniculus carnosus.

3. Experimental Groups and Treatment:

-

Randomly divide the animals into three groups (n=8 per group):

-

Group A (Vehicle Control): Topical application of the base cream/gel without the peptide.

-

Group B (this compound): Topical application of the cream/gel containing this compound (e.g., at a concentration of 0.001% to 0.005% w/w).

-

Group C (Positive Control): Topical application of a commercially available wound healing agent.

-

-

Apply 20-30 µL of the respective formulation to each wound daily, ensuring complete coverage.

4. Data Collection and Analysis:

-

Wound Closure Rate:

-

On days 0, 3, 7, 10, and 14 post-wounding, take digital photographs of the wounds with a ruler for scale.

-

Calculate the wound area using image analysis software (e.g., ImageJ).

-

Determine the percentage of wound closure relative to the initial wound area on day 0.

-

-

Histological Analysis:

-

On days 7 and 14, euthanize a subset of animals from each group.

-

Excise the entire wound, including a margin of surrounding healthy skin.

-

Fix the tissue in 10% neutral buffered formalin, process, and embed in paraffin.

-

Section the tissue (5 µm thickness) and stain with:

-

Hematoxylin and Eosin (H&E): To assess re-epithelialization, inflammatory cell infiltration, and granulation tissue formation.

-

Masson's Trichrome: To evaluate collagen deposition and maturation.

-

-

-

Biochemical Analysis:

-

Hydroxyproline Assay: To quantify the collagen content in the wound tissue as an indicator of ECM deposition. Homogenize a portion of the excised wound tissue and follow a standardized hydroxyproline assay protocol.

-

5. Statistical Analysis:

-

Analyze the data using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine significant differences between the experimental groups. A p-value of < 0.05 is typically considered statistically significant.

Disclaimer: The provided information is for research purposes only. The protocols are generalized and may require optimization for specific experimental conditions.

References

Application Note: A Validated HPLC-MS Method for the Quantification of Oligopeptide-20

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oligopeptide-20 (CG-IDP5) is a synthetic, 12-amino-acid peptide that mimics the action of growth factors involved in skin growth and repair.[1] Its sequence is Arg-Arg-Leu-Glu-Met-Tyr-Cys-Ala-Pro-Leu-Lys-Pro.[1][2] In cosmetic and dermatological applications, it is utilized for its anti-aging properties, as it can strengthen skin elasticity by promoting the synthesis of collagen and elastin.[1][3] Furthermore, this compound is involved in normal skin growth and wound healing and helps reduce and prevent wrinkles by actively generating new skin cells.[1][3] Given its increasing use in cosmeceutical formulations, a robust and reliable analytical method for its quantification is essential for quality control and formulation development.

This application note details a validated hydrophilic interaction liquid chromatography (HILIC) method coupled with electrospray ionization mass spectrometry (ESI-MS) for the determination of this compound in cosmetic cream matrices.[4]

This compound: Properties and Biological Function

This compound functions by stimulating key processes in the dermal matrix, leading to improved skin health and appearance. It has been shown to increase the proliferation of skin keratinocytes and fibroblasts, which are crucial for restoring damaged skin.[1] Studies have demonstrated its ability to positively regulate the expression of essential extracellular matrix proteins, including collagen, elastin, and fibronectin.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| INCI Name | This compound | [3] |

| Sequence | H-Arg-Arg-Leu-Glu-Met-Tyr-Cys-Ala-Pro-Leu-Lys-Pro-OH | [2] |

| Molecular Formula | C65H109N19O16S2 | [2][5] |

| Molecular Weight | ~1476.8 g/mol | [2][5] |

| Appearance | White to off-white powder | [3] |

| Solubility | Soluble in water | [3] |

Signaling Pathway

This compound acts on skin cells to promote the synthesis of extracellular matrix (ECM) components, which enhances skin structure and reduces signs of aging.

Caption: Functional pathway of this compound in skin cells.

Experimental Protocol: HPLC-MS Analysis